

# Valiolamine inhibitory activity against intestinal carbohydrases

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## Compound Focus: Valiolamine

CAS No.: 83465-22-9

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## Valiolamine Carbohydrase Inhibition Profile

Enzyme	Valiolamine Ki (M)	Comparison with Validamine/Valienamine	Inhibition Type
Sucrase	( $3.2 \times 10^{-7}$ ) [1]	<b><math>10^{-5}</math> to <math>10^{-3}</math> times</b> smaller Ki values (more potent) [1]	Competitive [1]
Maltase	( $2.9 \times 10^{-6}$ ) [1]	<b><math>10^{-5}</math> to <math>10^{-3}</math> times</b> smaller Ki values (more potent) [1]	Competitive [1]
Glucoamylase	( $1.2 \times 10^{-6}$ ) [1]	<b><math>10^{-5}</math> to <math>10^{-3}</math> times</b> smaller Ki values (more potent) [1]	Competitive [1]
Isomaltase	( $9.1 \times 10^{-7}$ ) [1]	<b><math>10^{-5}</math> to <math>10^{-3}</math> times</b> smaller Ki values (more potent) [1]	Competitive [1]
Trehalase	( $4.9 \times 10^{-5}$ ) [1]	<b><math>10^{-5}</math> to <math>10^{-3}</math> times</b> smaller Ki values (more potent) [1]	Competitive [1]
Lactase	Negligible effect [1]	Negligible effect [1]	Not Applicable [1]

Enzyme	Valiolamine Ki (M)	Comparison with Validamine/Valienamine	Inhibition Type
Pancreatic $\alpha$ -Amylase	Negligible effect [1]	Negligible effect [1]	Not Applicable [1]

**Valiolamine** is noted to be a **more potent inhibitor** of porcine intestinal sucrase, maltase, and isomaltase than valienamine, validamine, and hydroxyvalidamine [2] [3]. Its structure is a key component in the  $\alpha$ -glucosidase inhibitor **voglibose**, a clinical drug for type II diabetes [4].

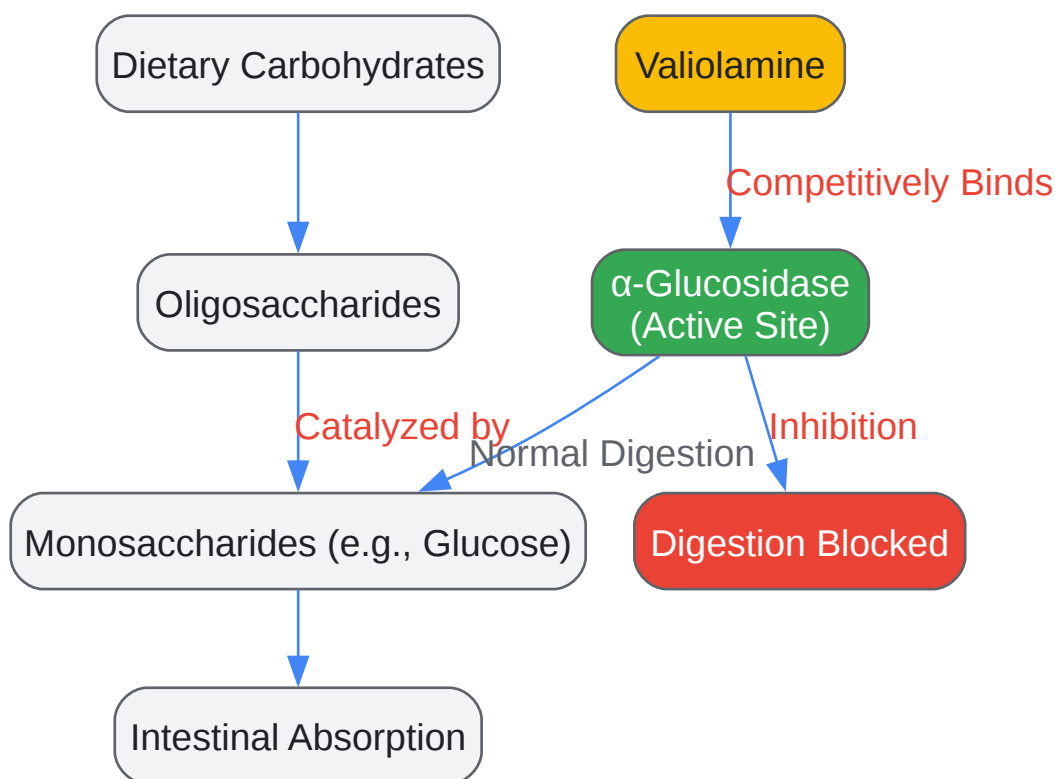
## Experimental Data and Methodology

The supporting data primarily comes from controlled in vitro studies using standardized enzymatic assays.

- **Enzyme Source:** The experiments utilized **rat small intestinal brush border membranes** as the enzyme source for carbohydrases like sucrase, maltase, glucoamylase, isomaltase, trehalase, and lactase [1]. Pancreatic  $\alpha$ -amylase activity was tested separately [1].
- **Kinetic Assay:** The inhibitory activity was determined through **kinetic analysis**. Researchers measure enzyme activity at various substrate concentrations in the presence and absence of the inhibitor. By analyzing how the inhibitor affects the reaction velocity, they can determine the **apparent inhibition constant (Ki)** and the mechanism of inhibition [1].
- **Data Analysis:** The results demonstrated that **valiolamine** acts as a **fully competitive inhibitor** for the enzymes it affects. This means it binds to the active site of the enzyme, competing directly with the substrate and increasing the apparent Michaelis constant (Km) without affecting the maximum reaction rate (Vmax) [1].

## Mechanism of Action and Research Context

**Valiolamine** belongs to a class of compounds known as **pseudo-aminosugars** or **carbapolyglycosylamines**, which are **carbocyclic analogues** of carbohydrates [5]. Its potent inhibitory action stems from its ability to mimic the structure of carbohydrates or the transition state during glycosidase catalysis [5] [6].



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(Citation for the mechanism: [1] [5] [4])

This mechanism explains its specific activity profile:

- **Targeted Action:** By inhibiting  $\alpha$ -glucosidases in the small intestine, **valiolamine** delays the breakdown of complex carbohydrates like sucrose and maltose, thereby **slowing glucose absorption** and reducing postprandial blood sugar levels [4].
- **Specificity:** Its negligible effect on **lactase** and **pancreatic  $\alpha$ -amylase** indicates a high selectivity for specific intestinal membrane-bound enzymes, which is a valuable trait for a therapeutic agent as it may reduce side effects related to the malabsorption of other nutrients [1].

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## References

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